Cadmium;acetate;hydrate

Description

Significance in Contemporary Chemical Sciences

In modern chemical sciences, cadmium acetate (B1210297) hydrate (B1144303) is recognized for its role as a precursor in the synthesis of various cadmium-containing materials. evitachem.comchemimpex.com It is particularly important in the production of semiconductor nanoparticles, such as cadmium selenide (B1212193) (CdSe) and cadmium sulfide (B99878) (CdS), which are fundamental to advancements in optoelectronics and nanotechnology. amazonaws.comfrontiersin.orgscielo.org.mx The compound's ability to form stable complexes also makes it a valuable reagent in analytical chemistry for the determination of trace metals. chemimpex.com

Historical Context of Cadmium Compound Research

The study of cadmium and its compounds dates back to the early 19th century, with the discovery of cadmium in 1817. dartmouth.edu Initially, cadmium compounds found use as pigments due to their brilliant colors. dartmouth.edu The industrial use of cadmium expanded significantly in the 20th century, particularly in applications like nickel-cadmium batteries and as stabilizers for plastics. nih.govnumberanalytics.comhoneywell.com Research into the properties and applications of various cadmium salts, including the acetate form, has evolved, leading to its current use in high-tech materials.

Role as a Precursor in Advanced Materials Synthesis

Cadmium acetate hydrate is a key starting material in the synthesis of a wide array of advanced materials, primarily due to the controlled release of cadmium ions it allows in solution. rsc.org This characteristic is exploited in various synthesis techniques to produce materials with specific and desirable properties.

Synthesis of Cadmium-Based Nanoparticles:

A primary application of cadmium acetate hydrate is in the synthesis of cadmium chalcogenide nanoparticles. These nanoparticles, including cadmium sulfide (CdS), cadmium selenide (CdSe), and cadmium telluride (CdTe), are quantum dots with unique optical and electronic properties. amazonaws.comscielo.org.mx The synthesis often involves a hot-injection method where a solution containing cadmium acetate hydrate is heated, and a chalcogen source (sulfur, selenium, or tellurium) is rapidly injected, leading to the nucleation and growth of nanoparticles. amazonaws.comscielo.org.mx

For instance, in the synthesis of CdSe nanoparticles, cadmium acetate dihydrate is often mixed with stearic acid and tri-n-octylphosphine oxide (TOPO), heated, and then a solution of selenium in tri-n-octylphosphine (TOP) is injected. amazonaws.com Similarly, cadmium sulfide nanoparticles can be synthesized from cadmium acetate dihydrate and a sulfur source like thioacetamide (B46855) or sodium sulfide. naturalspublishing.comiust.ac.irmdpi.com The thermal decomposition of cadmium acetate dihydrate is another route to produce cadmium oxide (CdO) nanoparticles. orientjchem.org

Interactive Data Table: Synthesis of Cadmium-Based Nanoparticles Using Cadmium Acetate Hydrate

| Target Nanoparticle | Cadmium Source | Chalcogen/Oxygen Source | Synthesis Method | Key Parameters | Reference |

| Cadmium Selenide (CdSe) | Cadmium acetate dihydrate | Selenium powder in TOP | Hot-injection | Temperature: ~270-350°C | amazonaws.comscielo.org.mx |

| Cadmium Sulfide (CdS) | Cadmium acetate dihydrate | Thioacetamide, Sodium sulfide | Chemical bath deposition, Mechanochemical | pH control, Complexing agents | naturalspublishing.comiust.ac.irmdpi.com |

| Cadmium Oxide (CdO) | Cadmium acetate dihydrate | Thermal decomposition | Solid-state reaction, Spray pyrolysis | Temperature: ~200-950°C | orientjchem.orgrecentscientific.com |

| Cadmium Telluride (CdTe) | Cadmium acetate | Tellurium dioxide | Chemical bath deposition | Bath temperature: ~358K | scispace.com |

Deposition of Thin Films:

Cadmium acetate hydrate serves as a precursor for depositing thin films of cadmium-based materials, which are integral components of solar cells, phototransistors, and other optoelectronic devices. frontiersin.orgrecentscientific.com Techniques like chemical bath deposition (CBD) and spray pyrolysis utilize cadmium acetate hydrate as the cadmium ion source. frontiersin.orgrecentscientific.com

In a typical CBD process for CdSe thin films, an aqueous solution of cadmium acetate dihydrate is mixed with a complexing agent and a source of selenide ions, such as sodium selenosulfate. frontiersin.orgnih.gov The reaction is carried out at a controlled temperature and pH, leading to the gradual deposition of a CdSe thin film onto a substrate. frontiersin.orgnih.gov For CdO thin films, a solution of cadmium acetate dihydrate can be sprayed onto a heated substrate (spray pyrolysis), where it decomposes to form a thin film of cadmium oxide. recentscientific.com

Interactive Data Table: Thin Film Deposition Using Cadmium Acetate Hydrate

| Thin Film Material | Deposition Technique | Cadmium Source | Other Precursors | Substrate Temperature | Reference |

| Cadmium Selenide (CdSe) | Chemical Bath Deposition | Cadmium acetate dihydrate | Sodium selenosulfate | Room Temperature to 85°C | frontiersin.orgnih.gov |

| Cadmium Oxide (CdO) | Spray Pyrolysis | Cadmium acetate dihydrate | Water (solvent) | ~200°C | recentscientific.com |

| Cadmium Sulfide (CdS) | Chemical Bath Deposition | Cadmium acetate dihydrate | Thiourea (B124793) | 50°C | rsc.org |

| Cadmium Telluride (CdTe) | Chemical Bath Deposition | Cadmium acetate | Tellurium dioxide | 358K | scispace.com |

Formation of Metal-Organic Frameworks (MOFs):

Cadmium acetate hydrate can also be used in the synthesis of metal-organic frameworks (MOFs). umt.edu.myumt.edu.my MOFs are crystalline materials with a porous structure, constructed from metal ions or clusters linked by organic ligands. In the synthesis of cadmium-based MOFs, cadmium acetate hydrate can provide the cadmium(II) ions that coordinate with organic linkers, such as 3,5-pyridinedicarboxylic acid, to form the framework structure. umt.edu.myumt.edu.my These materials have potential applications in gas storage, catalysis, and chemical sensing. iucr.org

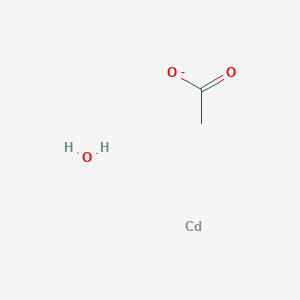

Structure

2D Structure

Properties

Molecular Formula |

C2H5CdO3- |

|---|---|

Molecular Weight |

189.47 g/mol |

IUPAC Name |

cadmium;acetate;hydrate |

InChI |

InChI=1S/C2H4O2.Cd.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2/p-1 |

InChI Key |

DJEVLLXYYDXCCO-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)[O-].O.[Cd] |

Origin of Product |

United States |

Synthetic Methodologies for Cadmium Acetate Hydrate and Its Derivatives

Solution-Based Synthesis Approaches

Solution-based methods are foundational in the synthesis of materials from cadmium acetate (B1210297) hydrate (B1144303), valued for their simplicity and scalability. These techniques involve dissolving the cadmium precursor in a suitable solvent, followed by a chemical reaction to induce the formation of the desired product.

Hot-Injection Methods for Nanomaterial Fabrication

The hot-injection technique is a widely employed method for the synthesis of high-quality, monodisperse nanocrystals. This approach involves the rapid injection of a precursor solution into a hot, coordinating solvent containing the other precursor, in this case, cadmium acetate hydrate. This process separates the nucleation and growth stages, allowing for precise control over the size and shape of the nanoparticles. scielo.org.mxresearchgate.net

For instance, CdSe nanoparticles have been synthesized by injecting a selenium precursor (TOPSe) into a hot solution (350°C) containing cadmium acetate hydrate, trioctylphosphine (B1581425) oxide (TOPO), trioctylphosphine (TOP), and octadecene (ODE). scielo.org.mx The sudden temperature drop after injection quenches nucleation and promotes the growth of the CdSe nuclei. scielo.org.mx Similarly, CdTe/CdSe core/shell quantum dots are prepared using a modified hot-injection method where a tellurium precursor is injected into a hot cadmium precursor solution prepared from cadmium acetate hydrate. researchgate.net The growth of the core and the subsequent shell can be controlled by adjusting reaction times and temperatures. researchgate.net

The synthesis of blue-emitting CdSe nanoplatelets (NPLs) alloyed with sulfur also utilizes this technique. bilkent.edu.tr In this process, cadmium myristate (prepared from cadmium nitrate) is used to form the initial NPLs, and then a solution of cadmium acetate in octadecene is injected along with a sulfur precursor to grow an alloyed shell at high temperatures (around 220-240°C). bilkent.edu.trrsc.org This demonstrates the use of cadmium acetate in modifying existing nanostructures. bilkent.edu.tr

Table 1: Hot-Injection Synthesis Parameters for Cadmium-Based Nanomaterials

| Product | Cadmium Precursor | Other Precursors | Solvents/Surfactants | Temperature | Reference |

|---|---|---|---|---|---|

| CdSe Nanoparticles | Cadmium acetate hydrate | Selenium, TOP | TOPO, Octadecene | 350°C (pre-injection) / 280°C (growth) | scielo.org.mx |

| CdTe/CdSe Core/Shell QDs | Cadmium acetate hydrate | Tellurium, Selenium, TOP | TOPO, Oleic acid, Octadecene | 350°C (pre-injection) | researchgate.net |

| CdSe₁₋ₓSₓ/CdS NPLs | Cadmium myristate (core), Cadmium acetate (shell) | Sulfur, Selenium | Octadecene, Oleic acid | 220-240°C | bilkent.edu.tr |

| CdSe Nanoplatelets | Cadmium octanoate | TOPSe | Octadecene, Oleic acid | 175°C | acs.org |

Aqueous Precipitation Techniques

Aqueous precipitation is a straightforward method for synthesizing cadmium compounds. It involves mixing an aqueous solution of cadmium acetate hydrate with a solution containing the desired anion (e.g., sulfide (B99878), carbonate), leading to the precipitation of the insoluble cadmium salt. The properties of the precipitate, such as particle size and crystallinity, are influenced by factors like reactant concentrations, pH, and temperature.

This method is used to prepare CdS thin films from highly acidic chemical baths (pH ~2.35). naturalspublishing.com In this process, cadmium acetate dihydrate is dissolved in water and complexed with agents like tartaric acid and hydrazine (B178648) before a sulfur source, thioacetamide (B46855), is added to precipitate CdS. naturalspublishing.com Similarly, CdxPb1-xS films can be prepared by chemical precipitation from a reaction mixture containing cadmium acetate, a lead salt, and thiourea (B124793). grafiati.com The concentration of cadmium acetate in the reaction bath was found to significantly influence the morphology of the resulting thin films. grafiati.com

While simple, achieving pure phases can be challenging. For example, in the reaction between iron(II) chloride and cadmium acetate in an aqueous solution, no precipitate forms because all potential products (iron(II) acetate and cadmium chloride) are soluble in water. quora.com This highlights the necessity of forming an insoluble product for this technique to be effective.

Sol-Gel Routes

The sol-gel process is a versatile low-temperature method used to produce solid materials from small molecules. The process involves the conversion of a molecular precursor solution (the "sol") into a gel-like network containing the solvent. For cadmium-based materials, a solution containing cadmium acetate hydrate is hydrolyzed to form a sol, which then undergoes polycondensation to form a gel. Subsequent drying and heat treatment can convert the gel into the desired oxide or sulfide material.

This technique has been used to synthesize CdS nanoparticles and thin films. researchgate.netslideshare.net A typical process involves preparing a sol from cadmium acetate, diaminobenzene, and thioacetamide, which then forms a gel. slideshare.net CdS nanoparticles can also be synthesized within a silica (B1680970) gel matrix by adding cadmium acetate to a mixture of tetraethyl orthosilicate (B98303) (TEOS), ethanol (B145695), and ammonium (B1175870) hydroxide (B78521), followed by heat treatment in a hydrogen sulfide atmosphere. scribd.com This method allows for the creation of CdS particles ranging from 1.66 to 2.99 nm in size. scribd.com

Furthermore, the sol-gel spin-coating technique is employed to create cadmium-doped zinc oxide (CZO) thin films. d-nb.info A solution of zinc acetate dihydrate and cadmium acetate dihydrate is prepared in a solvent like methanol (B129727) or ethanol, with an added stabilizer such as ethanolamine. This solution is aged and then spin-coated onto a substrate, followed by annealing to produce the crystalline CZO film. d-nb.info

Solvothermal and Hydrothermal Synthesis Pathways

Solvothermal and hydrothermal methods are carried out in sealed vessels (autoclaves) under controlled temperature and pressure, using an organic solvent or water, respectively. These conditions facilitate the dissolution and recrystallization of materials that are insoluble under ambient conditions, allowing for the synthesis of highly crystalline products.

Cadmium acetate dihydrate is a common precursor in these methods for producing cadmium sulfide (CdS) nanoparticles. In a typical solvothermal synthesis, cadmium acetate dihydrate and a sulfur source like thiourea are dissolved in a high-boiling-point solvent such as ethylene (B1197577) glycol and heated. nanoient.org This process can be adapted to create doped nanoparticles, for instance, by adding lead acetate trihydrate to the precursor solution to synthesize Pb-doped CdS. nanoient.org

Hydrothermal routes similarly produce CdS nanoparticles. One procedure involves preparing separate aqueous solutions of cadmium acetate dihydrate and sodium sulfide, which are then mixed and heated in a Teflon-lined autoclave at temperatures around 170°C for 24 hours. mdpi.com The morphology and size of the resulting nanoparticles can be influenced by varying parameters such as the concentration of reactants and the addition of dopants like zinc acetate. grafiati.com

Table 2: Comparison of Hydrothermal and Solvothermal Synthesis of CdS

| Method | Cadmium Precursor | Sulfur Source | Solvent | Temperature | Duration | Product | Reference |

|---|---|---|---|---|---|---|---|

| Hydrothermal | Cadmium acetate dehydrate | Sodium sulfide | Water | 170°C | 24 h | CdS Nanoparticles | mdpi.com |

| Solvothermal | Cadmium acetate dihydrate | Thiourea | Ethylene Glycol | 200°C | N/A | Pure & Pb-doped CdS Nanoparticles | nanoient.org |

| Hydrothermal | Cadmium acetate | Thiourea | Water | N/A | N/A | Zn-doped CdS Nanoparticles | grafiati.com |

Microwave-Assisted Synthetic Strategies

Microwave-assisted synthesis utilizes microwave radiation to rapidly heat the reaction mixture. This method offers several advantages over conventional heating, including significantly reduced reaction times, improved energy efficiency, and often, enhanced product purity and yield. The direct interaction of microwaves with the polar molecules in the solution leads to uniform and rapid heating.

This strategy has been successfully applied to synthesize various cadmium-based nanostructures using cadmium acetate as the precursor. For example, CdS nanorods with a high aspect ratio were prepared by dissolving cadmium acetate hydrate and thioacetamide in ethylenediamine (B42938) and heating the solution in a microwave reactor at 140°C for 1 hour. psu.edu This rapid process yields highly crystalline nanorods. psu.edu

In another application, novel pancake-like superstructures of cadmium hydroxide (Cd(OH)₂) were fabricated via a microwave-assisted hydrothermal method. rsc.orgresearchgate.net This involved heating a mixture of cadmium acetate and hydrazine hydrate in a water and glycerol (B35011) medium. rsc.orgresearchgate.net Furthermore, CdS-Metal-Organic Framework (MOF) composites have been synthesized by mixing solutions of cadmium acetate and thiourea with a pre-synthesized MOF and subjecting the mixture to microwave irradiation at 160°C for 30 minutes. acs.orgnih.gov

Controlled Growth and Morphological Regulation during Synthesis

Controlling the morphology and size of synthesized materials is critical as these properties dictate their physical and chemical behavior. In the synthesis of derivatives from cadmium acetate, morphological regulation is achieved by carefully manipulating reaction parameters across the various synthetic methodologies.

Key factors that influence the final morphology include:

Precursor Concentration: The concentration of cadmium acetate and other reactants directly impacts the nucleation and growth kinetics. grafiati.com For example, in the synthesis of CdxPb1-xS films, a tenfold difference in the cadmium acetate concentration resulted in a fundamental change in the film's morphology. grafiati.com

Temperature and Time: Reaction temperature and duration are crucial for controlling crystal growth. In the hot-injection method, the initial temperature and the subsequent growth temperature and time determine the final size of the nanoparticles. scielo.org.mxresearchgate.net Similarly, in electrodeposition, the deposition time affects the grain size and surface morphology of CdTe thin films grown from a cadmium acetate precursor. researchgate.net

Solvents and Surfactants: The choice of solvent and the presence of capping agents or surfactants play a significant role. Surfactants like TOPO or oleic acid can adsorb to the surface of growing nanocrystals, influencing their growth rate along different crystallographic faces and thus controlling their final shape, leading to structures like nanorods or nanoplatelets. scielo.org.mxacs.org

pH of the Solution: The pH of the reaction medium can affect the availability of ions and the stability of intermediate complexes, thereby influencing the final product. naturalspublishing.com

Through the precise control of these parameters, a wide variety of morphologies have been achieved for cadmium-based materials derived from cadmium acetate, including nanoparticles, nanorods, psu.edu nanoplatelets, acs.org and complex multilayered superstructures. rsc.org

Influence of Reaction Parameters on Product Characteristics

The final characteristics of nanocrystals synthesized using cadmium acetate hydrate—such as size, shape, and optical properties (e.g., photoluminescence)—are critically dependent on the meticulous control of various reaction parameters. These parameters dictate the kinetics of nucleation and growth, ultimately determining the quality of the resulting material.

Temperature: The reaction temperature is one of the most influential parameters. Higher synthesis temperatures generally increase the reaction rate, promoting faster monomer formation and crystal growth. This often leads to larger nanocrystals due to enhanced atomic diffusion and ripening processes . For instance, in the synthesis of CdSe nanocrystals from cadmium acetate hydrate and a selenium source, increasing the temperature from 220°C to 280°C can shift the resulting particle diameter from the blue-emitting range (2-3 nm) to the red-emitting range (5-6 nm). Conversely, lower temperatures favor slower growth, which can be exploited to achieve smaller, more monodisperse nanocrystals, though nucleation may be incomplete .

Precursor Concentration: The molar ratio of the cadmium precursor to the chalcogenide precursor (e.g., selenium or sulfur) and to the coordinating ligands significantly affects the outcome. A high concentration of cadmium acetate hydrate can lead to a rapid "burst" of nucleation, resulting in a large number of small nuclei. If monomer concentration is quickly depleted, this can yield small, highly monodisperse nanocrystals. However, if the monomer supply remains high, it can lead to uncontrolled growth and a broad size distribution .

Solvent and Ligand System: The choice of solvent and coordinating ligands is paramount. High-boiling point, non-coordinating solvents like 1-octadecene (B91540) (ODE) are common reaction media. However, the true control comes from ligands such as oleic acid (OA), stearic acid (SA), oleylamine (B85491) (OLA), and trioctylphosphine oxide (TOPO). These molecules dynamically bind to the surface of the growing nanocrystals. The binding affinity and concentration of these ligands control the growth rate and shape. For example, the presence of phosphonic acids can favor the formation of anisotropic structures like nanorods, whereas a combination of oleic acid and oleylamine often yields spherical quantum dots [4, 17]. The acetate anion from the precursor itself can act as a weak, labile ligand, influencing the initial stages of the reaction before being displaced by stronger-binding surfactants .

The table below summarizes the general effects of these parameters.

| Reaction Parameter | Effect on Nanocrystal Size | Effect on Nanocrystal Shape | Effect on Optical Properties | Primary Mechanism |

|---|---|---|---|---|

| Temperature | Increases with higher temperature | Can influence facet-specific growth rates; higher temperatures may favor more thermodynamically stable shapes | Causes a red-shift in emission and absorption peaks (quantum confinement effect) | Kinetics, Diffusion, Ostwald Ripening |

| Cd:Ligand Ratio | Decreases with higher ligand concentration (passivation) | Strongly influences shape; specific ligands stabilize certain crystal facets, promoting anisotropic growth (e.g., rods, tetrapods) | Affects surface passivation, influencing photoluminescence quantum yield (PLQY) | Surface Energy Modification, Growth Rate Control |

| Precursor Injection Rate | Fast injection promotes smaller, more monodisperse particles by inducing a singular nucleation event | Less direct impact compared to ligands, but can affect initial nuclei shape | Narrower size distribution leads to sharper spectral features (smaller FWHM) | Nucleation Kinetics (LaMer Model) |

Seeded Growth Mechanisms in Colloidal Nanocrystals

Seeded growth is a powerful technique for synthesizing complex and highly uniform nanostructures, and cadmium acetate hydrate is frequently employed as the cadmium source in the growth stage. This method separates the nucleation and growth phases, offering superior control over the final particle size and architecture.

The process begins with the synthesis of small, monodisperse "seed" nanocrystals. In a subsequent step, these seeds are dispersed in a reaction mixture, and a solution containing cadmium acetate hydrate and a corresponding anion precursor is slowly added at a controlled temperature. The pre-existing seeds act as preferential sites for monomer deposition, effectively eliminating secondary nucleation. This allows the seeds to grow uniformly, a process often described as "size-focusing" .

Key factors in seeded growth using cadmium acetate hydrate include:

Injection Rate: A slow injection of the cadmium acetate hydrate solution is crucial. This ensures that the monomer concentration in the solution remains below the critical level required for new nucleation, forcing all growth to occur on the existing seed surfaces.

Temperature: The growth temperature must be high enough to facilitate the decomposition of the precursors and monomer diffusion to the seed surface but low enough to prevent the seeds from dissolving or ripening uncontrollably.

Ligand Environment: The ligands present in the solution passivate the seed surfaces and mediate the addition of new monomers. The acetate ligand from the precursor is readily displaced by stronger binding ligands like oleic acid or phosphonic acids, which control the growth kinetics.

This methodology is fundamental for creating core-shell quantum dots (e.g., CdSe/CdS). After growing a CdSe core, a shell of a wider bandgap material like CdS can be grown on its surface. This is achieved by injecting a solution of cadmium acetate hydrate and a sulfur precursor (e.g., sulfur dissolved in oleylamine or 1-octadecene) into the solution containing the CdSe seeds. The resulting shell passivates surface defects and confines the exciton (B1674681), dramatically increasing the photoluminescence quantum yield and stability of the nanocrystal .

Ripening Processes in Nanocrystal Formation

During the growth stage of nanocrystal synthesis, especially after the initial burst of nucleation, ripening processes become significant. These are thermodynamically driven phenomena where the particle size distribution evolves over time to minimize the total surface energy of the system. Cadmium acetate hydrate, as a precursor, influences these processes through its reactivity and the solubility of the resulting monomers.

The most common ripening mechanism is Ostwald Ripening . This process is described by the Gibbs-Thomson effect, where smaller nanocrystals, having a higher surface-to-volume ratio and thus higher chemical potential, are less stable than larger ones. In a solution, smaller particles will slowly dissolve, releasing monomers back into the reaction medium. These monomers then diffuse and deposit onto the surfaces of the larger, more stable particles. The net result is the growth of larger particles at the expense of the smaller ones, leading to an increase in the average particle size and a broadening of the size distribution over extended reaction times . The rate of Ostwald ripening is governed by factors such as temperature, the solubility of the nanocrystal material in the solvent/ligand mixture, and the efficiency of mass transport.

Another relevant process is Intra-particle Ripening (or digestive ripening). In this case, a polydisperse collection of nanocrystals can evolve toward a more monodisperse state under specific conditions, typically in the presence of an excess of surface ligands. The ligands can etch or "digest" the particles, with the process being more pronounced for larger particles, leading to a "focusing" of the size distribution. While less common than Ostwald ripening in typical syntheses, it demonstrates the complex interplay between thermodynamics and surface chemistry . The reactivity of cadmium acetate hydrate and its interaction with the ligand shell are central to mediating these complex ripening pathways.

Precursor Chemistry and Reactivity in Synthetic Pathways

The choice of a cadmium precursor is a foundational decision in the synthesis of cadmium-based nanocrystals, as it dictates reaction conditions, kinetics, and the nature of byproducts. Cadmium acetate hydrate (Cd(OAc)₂) is one of the most versatile and commonly used "green" or less hazardous cadmium sources, standing in contrast to pyrophoric organometallics like dimethylcadmium (B1197958) (Cd(CH₃)₂) or highly stable inorganic salts like cadmium oxide (CdO) [1, 3].

The reactivity of cadmium acetate hydrate is intermediate between CdO and Cd(CH₃)₂. Unlike CdO, which requires high temperatures (typically >260 °C) and strong coordinating ligands like long-chain carboxylic acids to form a soluble cadmium-carboxylate complex before it can react, cadmium acetate is readily soluble in coordinating solvents like trioctylphosphine oxide (TOPO) or can be directly complexed with ligands like oleic acid and oleylamine at much lower temperatures [4, 7]. This allows for syntheses to be conducted under milder conditions, offering better control over the initial nucleation event.

The chemical pathway involves the formation of a cadmium-ligand complex in solution. When cadmium acetate hydrate is heated in the presence of ligands such as oleic acid (OA) or stearic acid (SA), a ligand exchange reaction occurs:

Cd(CH₃COO)₂ + 2 RCOOH ⇌ Cd(RCOO)₂ + 2 CH₃COOH

The resulting cadmium oleate (B1233923) or stearate (B1226849) complex is the true reactive species in the solution . The acetic acid byproduct is volatile and is typically removed under vacuum or by heating. The reactivity of this in-situ-formed complex is tuned by the nature of the R-group and the presence of other coordinating molecules like amines or phosphines [11, 12].

When the anion precursor (e.g., selenium dissolved in trioctylphosphine (TOP-Se) or sulfur in oleylamine) is injected, it reacts rapidly with the cadmium-ligand complex to form CdSe or CdS monomers. These monomers quickly supersaturate the solution, leading to the nucleation and subsequent growth of nanocrystals [13, 14, 16]. The acetate anion itself can play a role by acting as a labile, weakly coordinating ligand that influences the reactivity of the cadmium center before being displaced [15, 20]. This controlled reactivity makes cadmium acetate hydrate an ideal precursor for methods requiring a sharp, well-defined nucleation event, such as the "hot-injection" technique [5, 6, 9].

The table below provides a comparative overview of common cadmium precursors.

| Precursor | Chemical Formula | Key Characteristics | Typical Reaction Conditions |

|---|---|---|---|

| Cadmium Acetate Hydrate | Cd(CH₃COO)₂·xH₂O | Moderate reactivity; soluble in coordinating solvents; air-stable; less hazardous than organometallics[1, 3] | Forms reactive complex with ligands at 120-180°C; injection/reaction at 220-280°C[5, 9] |

| Cadmium Oxide | CdO | Low reactivity; insoluble in non-coordinating solvents; requires high-temperature complexation with acids[7, 8] | Requires heating >260°C with oleic/stearic acid to form a soluble complex prior to injection |

| Dimethylcadmium | Cd(CH₃)₂ | Extremely high reactivity; pyrophoric and highly toxic; volatile | Used in early syntheses; allows for very low reaction temperatures (<150°C) but offers poor control |

| Cadmium Stearate/Oleate | Cd(C₁₇H₃₅COO)₂ / Cd(C₁₇H₃₃COO)₂ | Pre-formed cadmium-carboxylate complex; high purity; avoids acetic acid byproduct[11, 19] | Dissolves directly in solvent; reaction temperatures similar to those for cadmium acetate |

Structural Characterization and Crystallographic Analysis

X-ray Diffraction Studies

X-ray diffraction is a cornerstone technique for elucidating the three-dimensional structure of crystalline materials. Different X-ray methods provide insights into various aspects of the material's structure, from the atomic arrangement in single crystals to the phase composition of powders and the size and shape of nanostructures.

Single-crystal X-ray diffraction (SCXRD) has been instrumental in determining the precise molecular structure of cadmium acetate (B1210297) dihydrate and its derivatives. In its dihydrate form, Cd(CH₃COO)₂(H₂O)₂, the cadmium atom is seven-coordinate, a geometry that contrasts with the octahedral coordination of zinc in the analogous zinc diacetate dihydrate. wikipedia.org The structure is a coordination polymer where acetate ligands bridge the cadmium centers. wikipedia.org Specifically, the crystals are orthorhombic with the space group P2₁2₁2₁. rsc.org The coordination geometry around the cadmium ion is described as a distorted square base-trigonal cap. rsc.org Both acetate groups are bidentate, with one oxygen atom of an acetate group also acting as a bridge, creating a continuous cadmium-oxygen spiral. rsc.org This results in distinct Cd-O bond distances. rsc.org

Cadmium acetate hydrate (B1144303) is a versatile precursor for synthesizing a variety of coordination complexes and metal-organic frameworks (MOFs). For instance, reaction with 2-aminobenzothiazole (B30445) in methanol (B129727) yields a mixed complex, [Cd(CH₃COO)₂(C₇H₆N₂S)₂], where the cadmium atom is in a distorted octahedral coordination environment. asianpubs.org Similarly, reactions with phenylenediamine ligands produce two-dimensional polymeric structures. iucr.org By carefully controlling crystallization conditions, a family of cadmium acetate coordination networks with complex secondary building units, such as [Cd₄(OAc)₉(μ₃-OH)]²⁻, have been synthesized and characterized. acs.orgresearchgate.netsigmaaldrich.com These studies reveal the formation of intricate three-dimensional and two-dimensional networks. acs.orgresearchgate.netsigmaaldrich.com The interaction of cadmium acetate with other ligands, like 4,4'-(1,4-phenylenediisopropylidene)bis-aniline, can lead to the formation of tetranuclear complexes. researchgate.net

Table 1: Crystallographic Data for Selected Cadmium Acetate Hydrate Derived Complexes

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| Cd(CH₃COO)₂(H₂O)₂ | Orthorhombic | P2₁2₁2₁ | Seven-coordinate Cd, coordination polymer with bridging acetates. | rsc.org |

| [Cd(CH₃COO)₂(C₇H₆N₂S)₂] | Orthorhombic | Pna2(1) | Distorted octahedral coordination around Cd. | asianpubs.org |

| [Cd₂(CH₃COO)₄(C₆H₈N₂)₂]n | - | - | 2D polymeric structure with distorted octahedral and trigonal antiprismatic Cd(II) ions. | iucr.org |

| {[Cd(CH₃COO)₂(C₆H₈N₂)]·0.5H₂O}n | - | - | 2D polymeric structure with distorted antiprismatic Cd(II) ions. | iucr.org |

| [CdL₁.₂₅(CH₃CO₂)₂(H₂O)] | Triclinic | P1 | Tetranuclear complex with seven-coordinate Cd(II) ions. | researchgate.net |

Small-angle X-ray scattering (SAXS) is a powerful technique for characterizing the size and shape of nanostructures in solution. Cadmium acetate hydrate is a common precursor for the synthesis of cadmium sulfide (B99878) (CdS) and cadmium selenide (B1212193) (CdSe) nanoparticles. Time-resolved in situ SAXS measurements have been used to monitor the formation of these nanoparticles under solvothermal conditions. psu.edu

Studies on CdS nanoparticle formation from cadmium acetate and thioacetamide (B46855) show that particles with a radius of approximately 5 nm form within the first few minutes and grow to about 20 nm over two hours, resulting in a monodisperse particle distribution. psu.edu Another study on CdS nanoparticle formation indicated that spherical particles of about 105 Å in radius form initially and then grow into cylindrical nanoclusters. researchgate.net

In the synthesis of CdSe nanoplatelets, in situ SAXS reveals that the addition of cadmium acetate to a reaction mixture containing cadmium myristate and selenium precursors triggers the growth of nanoplatelets. nih.govacs.org The SAXS data indicate the initial formation of isotropic quantum dots, followed by the growth of anisotropic nanoplatelets after the introduction of acetate. nih.govacs.org The technique can also reveal the stacking of the formed nanoplatelets. nih.gov Furthermore, SAXS studies have been crucial in disproving a templating effect from a molecular mesophase in the formation of CdSe nanoplatelets. acs.org

Powder X-ray diffraction (PXRD) is essential for identifying crystalline phases and confirming the structure of bulk materials. The PXRD pattern of cadmium acetate dihydrate is a standard reference for confirming its synthesis. This technique has been used to investigate a family of cadmium acetate coordination networks, helping to characterize their diverse and complex structures. acs.orgresearchgate.netsigmaaldrich.com

PXRD is also used to follow the progress of solid-state reactions involving cadmium acetate dihydrate. For example, in the mechanochemical synthesis of crystalline cadmium phenylphosphonates, time-resolved synchrotron PXRD was used to monitor the reaction between cadmium acetate dihydrate and phenylphosphonic acid. rsc.orgd-nb.info The disappearance of the characteristic diffraction peaks of cadmium acetate dihydrate and the appearance of new peaks corresponding to the product phases allow for the elucidation of the reaction mechanism. rsc.org The technique is also used to identify side products and assess the purity of the synthesized materials. rsc.orgd-nb.info For instance, in the synthesis of Cd-based metal-organic frameworks, PXRD patterns are compared to theoretical patterns generated from single-crystal data to confirm the formation of the desired structure. csic.es

Small-Angle X-ray Scattering (SAXS) for Nanostructures

Spectroscopic Investigations for Structural Elucidation

Spectroscopic methods provide complementary information to diffraction techniques, offering insights into chemical bonding, functional groups, and the local environment of specific nuclei.

Infrared (IR) spectroscopy is widely used to identify the functional groups present in a compound. In the context of cadmium acetate hydrate and its complexes, IR spectroscopy is particularly useful for confirming the coordination of the acetate ligand. The characteristic C-O stretching frequencies of the acetate group are sensitive to its coordination mode (e.g., monodentate, bidentate, bridging).

The FTIR spectra of cadmium acetate dihydrate show characteristic absorption bands for the acetate and water molecules. For instance, a study on a supramolecular compound, L-threonine cadmium acetate monohydrate, used FTIR to identify the functional groups. researchgate.net In the synthesis of cadmium acetate coordination polymers, IR spectroscopy is used to confirm the presence of both the acetate and the co-ligand, such as phenylenediamine. iucr.org The spectra of these complexes show characteristic bands for the N-H and C-N vibrations of the diamine ligands, as well as the carboxylate stretches of the acetate groups. iucr.org

The coordination of acetate to the cadmium center is typically confirmed by the presence of strong absorption bands around 1550 cm⁻¹ and 1400 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group, respectively. iucr.org For example, in two cadmium coordination polymers with phenylenediamine ligands, strong bands were observed around 1532-1504 cm⁻¹ and 1405 cm⁻¹ for one complex, and 1520-1505 cm⁻¹ and 1400 cm⁻¹ for the other. iucr.org

Table 2: Selected IR Bands for Cadmium Acetate Hydrate and Derived Complexes

| Compound | Selected IR Bands (cm⁻¹) | Interpretation | Reference |

|---|---|---|---|

| [Cd₂(CH₃COO)₄(C₆H₈N₂)₂]n | 1532 (s), 1504 (s), 1405 (s) | Asymmetric and symmetric COO⁻ stretching | iucr.org |

| {[Cd(CH₃COO)₂(C₆H₈N₂)]·0.5H₂O}n | 1520 (s), 1505 (s), 1400 (s) | Asymmetric and symmetric COO⁻ stretching | iucr.org |

| Cadmium acetate dihydrate | ~1550 | C-O stretching |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific atomic nuclei. For cadmium acetate hydrate and its complexes, both ¹H and ¹¹³Cd NMR have been employed.

¹H NMR spectroscopy can be used to characterize the organic ligands in cadmium acetate complexes. For example, in cadmium coordination polymers with phenylenediamine ligands, the ¹H NMR spectra in DMSO-d₆ show signals for the acetate protons (around 1.8-1.9 ppm) and the aromatic protons of the diamine ligands. iucr.org

¹¹³Cd NMR is particularly sensitive to the coordination environment of the cadmium ion. iucr.org The chemical shift and the chemical shift anisotropy (CSA) are influenced by the coordination number, the nature of the coordinating atoms, and the geometry around the metal center. researchgate.net Solid-state ¹¹³Cd NMR studies on a single crystal of cadmium acetate dihydrate have been performed to determine the ¹¹³Cd chemical shielding tensor. aip.orgaip.org The results show that the shielding tensor is not axially symmetric, and the most shielded direction is approximately perpendicular to the plane formed by the cadmium ion and the two water oxygens. aip.orgaip.org The ability to substitute Cd(II) for the spectroscopically silent Zn(II) makes ¹¹¹Cd and ¹¹³Cd NMR valuable probes for studying zinc-containing biomolecules. iucr.org The chemical shifts for seven-coordinate cadmium complexes are found in a specific region, which helps in characterizing the coordination sphere. lookchem.com

Table 3: NMR Data for Cadmium Acetate Hydrate and Derived Complexes

| Nucleus | Compound/Complex | Solvent | Chemical Shift (ppm) | Remarks | Reference |

|---|---|---|---|---|---|

| ¹H | [Cd₂(CH₃COO)₄(C₆H₈N₂)₂]n | DMSO-d₆ | 1.87 (s, 6H), 6.35 (m, 4H) | Signals for acetate and benzene-1,2-diamine protons. | iucr.org |

| ¹H | {[Cd(CH₃COO)₂(C₆H₈N₂)]·0.5H₂O}n | DMSO-d₆ | 1.83 (s, 6H), 5.78 (m, 3H), 6.64 (t, 1H) | Signals for acetate and benzene-1,3-diamine protons. | iucr.org |

| ¹¹³Cd | Cadmium acetate dihydrate (single crystal) | Solid-state | - | Non-axially symmetric chemical shielding tensor. | aip.orgaip.org |

| ¹¹³Cd | Seven-coordinate Cd(II) carboxylato complexes | Solid/Solution | -31 to -60 | Chemical shifts correlated with seven-coordination. | lookchem.com |

Infrared (IR) Spectroscopy

Electron Microscopy for Morphological and Nanoscale Structure Analysis

Electron microscopy techniques are indispensable for visualizing the morphology and crystal structure of materials synthesized from cadmium acetate hydrate precursors. These methods provide direct, high-resolution spatial information, revealing details from the micrometer to the angstrom scale.

Transmission Electron Microscopy (TEM) is a powerful tool for characterizing the size, shape, and crystallinity of nanomaterials derived from cadmium acetate hydrate. When used as a cadmium source in solvothermal or colloidal synthesis, cadmium acetate hydrate facilitates the formation of various cadmium-based nanocrystals, such as cadmium sulfide (CdS) and cadmium selenide (CdSe).

Research findings have demonstrated that the decomposition of cadmium acetate in the presence of sulfur or selenium sources yields highly crystalline nanoparticles [1, 6]. TEM analysis of these resulting materials typically reveals:

Morphology and Size Distribution: TEM micrographs show the formation of quasi-spherical nanoparticles, often referred to as quantum dots (QDs). The average diameter of these QDs can be precisely controlled by modulating reaction parameters like temperature and time, often falling within the 2–10 nm range. Particle size distribution histograms derived from TEM images are used to assess the monodispersity of the sample .

Crystallinity and Lattice Structure: High-Resolution TEM (HR-TEM) provides direct visualization of the atomic lattice planes within a single nanocrystal. The measured interplanar spacing (d-spacing) from these lattice fringes allows for the unambiguous identification of the crystal phase (e.g., cubic zinc blende or hexagonal wurtzite) of the synthesized material. For instance, in CdS nanoparticles synthesized from cadmium acetate, lattice fringes corresponding to the (111) plane of the cubic zinc blende structure are commonly observed . Selected Area Electron Diffraction (SAED) patterns further confirm the polycrystalline nature of the nanoparticle assemblies, showing distinct rings that can be indexed to specific crystallographic planes.

| Synthesized Material | Observed Morphology | Average Particle Size | Key HR-TEM Finding | Reference |

|---|---|---|---|---|

| Cadmium Sulfide (CdS) | Quasi-spherical quantum dots | 3.5 ± 0.5 nm | Lattice fringes with d-spacing of 0.336 nm, corresponding to the (111) plane of the cubic phase. | |

| Cadmium Selenide (CdSe) | Spherical nanoparticles | 4 - 8 nm | Clear lattice planes confirming high crystallinity; SAED pattern indexed to the wurtzite structure. | |

| Cadmium Sulfide (CdS) Nanorods | Rod-like structures | ~5 nm diameter, 20-30 nm length | Growth observed along the direction of the wurtzite phase. |

Scanning Electron Microscopy (SEM) is employed to study the surface topography and micromorphology of materials synthesized using cadmium acetate hydrate. Unlike TEM, which analyzes the internal structure of thin samples, SEM provides information about the external features of bulk materials, thin films, or larger aggregates over a wider field of view.

In the synthesis of metal-organic frameworks (MOFs) or coordination polymers, cadmium acetate hydrate serves as a critical source of Cd(II) nodes. SEM analysis of the resulting crystalline powders reveals the macroscopic morphology of the crystals, such as their shape (e.g., prisms, plates, rods) and size distribution . For materials prepared via hydrothermal or solvothermal methods, SEM is essential for characterizing the assembly of nanoscale building blocks into complex microscale architectures. For example, studies have shown the formation of flower-like or spherical microstructures composed of self-assembled nanosheets or nanorods. SEM images, often coupled with Energy-Dispersive X-ray Spectroscopy (EDS), confirm the elemental composition and uniform distribution of cadmium, carbon, and oxygen throughout the structure, verifying the incorporation of the acetate-derived components .

| Synthesis Method | Resulting Material Type | Observed Morphology | Typical Feature Size | Reference |

|---|---|---|---|---|

| Hydrothermal Synthesis | Cadmium-based Coordination Polymer | Well-defined prismatic crystals | 50 - 200 µm | |

| Solvothermal Synthesis | Cadmium Hydroxide (B78521) Precursor | Hierarchical, flower-like microspheres | 2 - 5 µm | |

| Chemical Bath Deposition | Cadmium Sulfide (CdS) Thin Film | Compact, uniform film of spherical grain aggregates | Grain size: 50 - 100 nm |

Transmission Electron Microscopy (TEM)

Advanced Techniques for Solution-Phase Structural Determination

Diffusion-Ordered Spectroscopy (DOSY) is a non-invasive NMR technique that provides insight into the size and aggregation state of molecules in solution by measuring their translational diffusion coefficients. For complexes involving cadmium acetate, DOSY can distinguish between different species coexisting in equilibrium, such as monomers, dimers, or larger oligomers .

In a typical DOSY experiment, all proton signals belonging to a single chemical species will exhibit the same diffusion coefficient (D). Larger molecules diffuse more slowly and thus have smaller diffusion coefficients. The Stokes-Einstein equation can then be used to estimate the hydrodynamic radius (Rh) of the diffusing species. Studies on cadmium complexes in solution have utilized DOSY to probe the formation of supramolecular cages or assemblies. When cadmium acetate is combined with specifically designed organic ligands in a solvent like DMSO-d6, DOSY can confirm the formation of a single, large, well-defined assembly by showing that all ligand and acetate protons diffuse at the same slow rate. This provides compelling evidence for the integrity of the complex in solution, complementing solid-state data from X-ray crystallography .

Coordination Environments and Geometries in Cadmium(II) Complexes

The Cd(II) ion, with its filled d¹⁰ electron configuration, does not have any ligand field stabilization energy, which allows it to adopt a wide variety of coordination numbers (CN) and geometries. This flexibility is highly evident in complexes derived from cadmium acetate hydrate. The acetate anion (CH₃COO⁻) is a versatile ligand, capable of coordinating to the metal center in several modes:

Monodentate: One oxygen atom binds to the Cd(II) ion.

Bidentate Chelating: Both oxygen atoms bind to the same Cd(II) ion, forming a four-membered ring.

Bidentate Bridging: The acetate ligand bridges two different Cd(II) ions. This can occur in a syn-syn, syn-anti, or anti-anti conformation.

In crystalline structures obtained from cadmium acetate hydrate, the water molecules are often directly involved in the primary coordination sphere of the cadmium ion [7, 8]. The most common coordination geometry for Cd(II) in these complexes is a distorted octahedron (CN=6), although coordination numbers of 5, 7, and 8 are also frequently observed, leading to geometries such as square pyramidal, pentagonal bipyramidal, and square antiprismatic, respectively [9, 16, 19].

For example, in a one-dimensional coordination polymer formed with an auxiliary N-donor ligand, the Cd(II) center might be coordinated by two nitrogen atoms from the organic ligand, and four oxygen atoms. These four oxygen atoms can originate from two bridging acetate groups, creating a chain structure . In another example, a Cd(II) ion can be seven-coordinate in a distorted pentagonal bipyramidal geometry, involving a chelating acetate, a bridging acetate, a coordinated water molecule, and other ligands [7, 9]. The Cd-O bond lengths typically range from 2.2 to 2.6 Å, with distances for bridging acetates often being slightly longer than for chelating ones [19, 21].

| Complex Type | Cd(II) CN | Coordination Geometry | Acetate Binding Mode(s) | Range of Cd-O(acetate) Bond Lengths (Å) | Reference |

|---|---|---|---|---|---|

| 1D Coordination Polymer | 6 | Distorted Octahedral | Bidentate Bridging (syn-syn) | 2.28 - 2.35 | |

| Dinuclear Complex | 7 | Pentagonal Bipyramidal | Bidentate Chelating, Bidentate Bridging | 2.31 - 2.55 | |

| Mononuclear Complex | 7 | Capped Trigonal Prismatic | Bidentate Chelating, Monodentate | 2.25 - 2.48 | |

| 3D Supramolecular Network | 6 | Octahedral | Bidentate Bridging (syn-anti) | 2.29 - 2.40 |

Supramolecular Assembly and Hydrogen Bonding Networks

These hydrogen bonds create robust networks that link individual complexes or coordination polymer chains into higher-dimensional (2D or 3D) supramolecular structures. Common hydrogen bonding motifs include:

O-H···O interactions: Coordinated water molecules donate protons to the uncoordinated oxygen atoms of acetate ligands or to oxygen atoms of acetate ligands on adjacent chains.

N-H···O interactions: If amine-containing ligands are present, their N-H groups can act as donors to acetate oxygen atoms.

C-H···O interactions: Weaker C-H···O hydrogen bonds, involving the methyl group of the acetate or other organic ligands, also contribute to the stability and packing of the crystal lattice [9, 16].

For instance, in a 1D chain structure formed by bridging acetate ligands, the chains can be cross-linked into a 2D layer via O-H···O hydrogen bonds originating from coordinated water molecules . In more complex systems, these layers can be further connected into a 3D framework through an intricate network of hydrogen bonds, effectively organizing the entire crystal structure . The directionality and strength of these interactions are fundamental in crystal engineering, determining the final topology and properties of the material .

| H-Bond Type (D-H···A) | Donor (D) | Acceptor (A) | D···A Distance (Å) | D-H···A Angle (°) | Resulting Structure | Reference |

|---|---|---|---|---|---|---|

| O-H···O | Coordinated Water (O) | Acetate Oxygen (O) | 2.75 - 2.90 | 165 - 175 | Links 1D chains into a 2D sheet | |

| N-H···O | Ligand Amine (N) | Acetate Oxygen (O) | 2.85 - 3.10 | 150 - 170 | Stabilizes 3D framework | |

| O-H···O | Coordinated Water (O) | Lattice Water (O) | 2.70 - 2.85 | 170 - 178 | Forms water-acetate clusters | |

| C-H···O | Ligand (C-H) | Acetate Oxygen (O) | 3.20 - 3.50 | 140 - 160 | Contributes to crystal packing |

Applications in Advanced Material Science and Engineering Research Focus

Quantum Dots (QDs) and Nanoplatelets (NPLs) Development

Cadmium acetate (B1210297) hydrate (B1144303) is instrumental in the synthesis of quantum dots (QDs) and nanoplatelets (NPLs), which are semiconductor nanocrystals with unique optical and electronic properties. mdpi.com

Cadmium acetate dihydrate is a common cadmium precursor for creating sophisticated core/shell quantum dots. jkcs.or.krresearchgate.netukm.my For instance, in the synthesis of CdTe/CdSe core/shell QDs, a cadmium precursor is prepared by dissolving cadmium acetate hydrate in a mixture of oleic acid and octadecene. jkcs.or.krresearchgate.netukm.my The subsequent injection of tellurium and selenium precursors leads to the formation of the core and shell, respectively. jkcs.or.krukm.my This method allows for the growth of a CdSe shell layer on the surface of CdTe nuclei. jkcs.or.kr

Similarly, cadmium acetate dihydrate is utilized in the production of CdS/ZnS core/shell structures. nih.govmdpi.com In a typical one-pot synthesis, after the formation of the CdSe core, zinc acetate dihydrate and sulfur powder are added to the reaction mixture to form the ZnS shell. nih.gov The lower solubility product constant of CdS compared to ZnS ensures that CdS forms first, followed by the deposition of a ZnS layer on its surface. mdpi.com

The synthesis of more complex structures, such as CdSe/CdS/CdTe core/barrier/crown nanoplatelets, also employs cadmium acetate dihydrate. nih.govacs.org In this process, a CdS growth solution containing cadmium acetate dihydrate is added to pre-synthesized CdSe nanoplatelets to form the CdS barrier layer. nih.govacs.org

Table 1: Selected Core/Shell Nanostructures Synthesized Using Cadmium Acetate Hydrate

| Core/Shell Structure | Precursors (in addition to Cadmium Acetate Hydrate) | Synthesis Method | Reference |

| CdTe/CdSe | Tellurium, Selenium, Oleic Acid, Octadecene | Hot-Injection | jkcs.or.krresearchgate.netukm.my |

| CdS/ZnS | Zinc Acetate Dihydrate, Sulfur Powder, Paraffin Liquid | One-Pot, Seeding-Growth | nih.govmdpi.com |

| CdSe/CdS/CdTe | Cadmium Myristate, Selenium, Sulfur, Tellurium, Oleic Acid, Octadecene | Core-Seeded Growth | nih.govacs.org |

This table is interactive. Click on the headers to sort.

The optical properties of quantum dots are heavily influenced by the quantum confinement effect, which arises when the nanoparticle's size is smaller than its exciton (B1674681) Bohr radius. mdpi.comscirp.org This confinement leads to the quantization of energy levels, making the band gap energy dependent on the size of the quantum dot. mdpi.comnih.gov As the size of the quantum dot decreases, the confinement energy increases, resulting in a blue shift in the absorption and emission spectra. scirp.org

Cadmium acetate hydrate is a key precursor in the synthesis of various cadmium-based quantum dots, such as CdSe and CdTe, where the size, and therefore the optical properties, can be precisely controlled. researchgate.netscirp.orgscirp.org For example, in the synthesis of CdSe quantum dots, the reaction time and temperature directly impact the final particle size, allowing for tunable luminescence from blue to red. researchgate.net The relationship between the radius of the quantum dot and its ground state confinement energy has been studied, demonstrating a sharp increase in confinement energy as the radius decreases. scirp.org For CdSe, strong confinement is observed at a size of approximately 3.84 nm. scirp.org

The surface structure of quantum dots also plays a significant role in their optical properties. nih.gov The high surface-to-volume ratio means that surface states can significantly influence photoluminescence and quantum efficiency. nih.gov By carefully controlling the synthesis conditions using precursors like cadmium acetate hydrate, the surface chemistry can be managed to optimize the desired optical characteristics.

Cadmium acetate dihydrate is a crucial reagent in the synthesis of colloidal quantum wells (CQWs), which are quasi-two-dimensional semiconductor nanocrystals. rsc.orgpku.edu.cn In a typical synthesis of CdSe CQWs, cadmium myristate and selenium are heated in octadecene. At a specific temperature, a swift injection of cadmium acetate dihydrate is performed to initiate the growth of the nanoplatelets. rsc.orgpku.edu.cnrsc.org This process allows for the formation of CQWs with a controlled thickness, often measured in monolayers (ML). rsc.orgrsc.org

The fabrication of more complex core/shell and core/crown CQW heterostructures also relies on cadmium acetate dihydrate. For instance, in the synthesis of CdSe/CdS core/crown nanoplatelets, a cadmium precursor for the CdS crown is prepared by heating cadmium acetate dihydrate with oleic acid and octadecene. rsc.org Similarly, for CdSe/CdTe core/crown heteronanoplatelets, cadmium acetate dihydrate is combined with a suspension of CdSe cores before heating to grow the CdTe crown. researchgate.net The synthesis of CdSe/CdZnS core/shell CQWs also involves the use of cadmium acetate in the shell formation step. pku.edu.cn

Table 2: Examples of Colloidal Quantum Wells Synthesized with Cadmium Acetate Dihydrate

| CQW Structure | Key Reagents (in addition to Cadmium Acetate Dihydrate) | Key Synthesis Step | Reference |

| CdSe CQWs | Cadmium myristate, Selenium, Octadecene | Swift injection of cadmium acetate dihydrate at ~195°C | rsc.orgpku.edu.cn |

| CdSe/CdS Core/Crown NPLs | CdSe NPLs, Sulfur, Oleic Acid, Octadecene | Injection of CdS growth solution containing cadmium acetate dihydrate | rsc.org |

| CdSe/CdTe Core/Crown NPLs | CdSe NPLs, Oleic Acid, Octadecene | Heating mixture of CdSe cores and cadmium acetate dihydrate | researchgate.net |

| CdSe/CdZnS Core/Shell CQWs | CdSe CQWs, Zinc Acetate, Oleylamine (B85491), Octanethiol | Heating mixture of CdSe cores with cadmium and zinc acetates | pku.edu.cn |

This table is interactive. Click on the headers to sort.

Modulation of Optical Properties through Quantum Confinement

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

Cadmium acetate hydrate is a versatile precursor in the synthesis of metal-organic frameworks (MOFs) and coordination polymers (CPs). sciencemadness.orgmdpi.comumt.edu.myumt.edu.myresearchgate.net These materials are formed by the self-assembly of metal ions or clusters with organic ligands, creating extended crystalline structures.

Cadmium acetate hydrate is utilized in the synthesis of two-dimensional (2D) layered coordination polymers. iucr.orgnih.gov For example, the reaction of cadmium acetate hydrate with benzene-1,2-diamine or benzene-1,3-diamine in ethanol (B145695) results in the formation of 2D polymeric structures where monomeric units are linked by bridging acetate and benzenediamine ligands. iucr.orgnih.gov In these structures, the cadmium(II) ions exhibit distorted octahedral or trigonal antiprismatic coordination geometries. iucr.orgnih.gov

The choice of counter-ion in the cadmium salt can influence the dimensionality of the resulting framework. For instance, when reacting cadmium salts with 5-((carboxymethyl)amino)isophthalic acid, the use of cadmium acetate leads to a three-dimensional framework, whereas cadmium nitrate (B79036) or chloride results in one or two-dimensional structures. rsc.org Solvothermal reactions involving cadmium acetate hydrate and organic linkers like mesitylene (B46885) tribenzoic acid have also been shown to produce novel MOFs. mdpi.com

The self-assembly of cadmium acetate with specific organic ligands can lead to the formation of pseudopolymorphs, which are crystalline solids with the same chemical composition but different crystal structures due to the inclusion of different solvent molecules. nih.govacs.org

A notable example is the reaction of cadmium acetate with 1,4-bis(4-pyridyl)-2,3-diaza-1,3-butadiene (L) in dimethyl sulfoxide (B87167) (DMSO). nih.govacs.org This reaction can yield two concomitant pseudopolymorphs: {[Cd2L2(OAc)4]·2DMSO}n and {[CdL(OAc)2]·2.75H2O}n. nih.govacs.org Both structures feature one-dimensional ladder motifs, but they incorporate different guest molecules (DMSO and water, respectively). nih.govacs.org

The formation of these pseudopolymorphs is highly sensitive to the water content in the solvent. nih.govacs.org The presence of water, even as an impurity in the DMSO or from the cadmium acetate hydrate salt, can favor the formation of the water-containing pseudopolymorph. nih.govacs.org This highlights the crucial role of the solvent and reaction conditions in controlling the final structure of the coordination polymer. Further studies have shown that these pseudopolymorphs can undergo transformations, such as the conversion of the DMSO-containing form to a guest-free linear structure through water absorption from the air. researchgate.net

Design and Synthesis of Layered Structures

Catalytic Applications and Photocatalysis

The compound is instrumental in the development of next-generation catalytic materials, particularly for photocatalysis, a field focused on utilizing light to drive chemical reactions.

Cadmium acetate hydrate is a key starting material for creating photocatalysts designed for hydrogen production from water splitting, a promising avenue for clean energy. acs.orgaip.org Research has demonstrated its use in synthesizing cadmium sulfide (B99878) (CdS) and zinc cadmium sulfide (ZnCdS) based photocatalysts, which are effective in absorbing visible light to generate charge carriers for the hydrogen evolution reaction. acs.orgmdpi.com

In one approach, cadmium acetate dihydrate is used alongside zinc acetate and thiourea (B124793) to prepare Zn₀.₅Cd₀.₅S solid solutions via a coprecipitation method. acs.org These materials have shown high photocatalytic hydrogen evolution rates, with an optimal performance of 31.6 mmol g⁻¹ h⁻¹ under visible light and an apparent quantum yield of 26.33% at 400 nm. acs.org The synthesis process can be scaled for kilogram-level production, highlighting its potential for practical applications. acs.org

The primary role of cadmium acetate hydrate in catalysis is as a precursor for synthesizing a wide array of cadmium-containing nanomaterials with specific catalytic functions. guidechem.com It is frequently used in methods like chemical co-precipitation, hydrothermal synthesis, and chemical bath deposition to produce catalysts such as cadmium oxide (CdO) and cadmium sulfide (CdS). rsc.orgsciensage.infoaaru.edu.jo

For example, Al-doped CdO nanoparticles, synthesized using cadmium acetate dihydrate as the cadmium source, have been shown to be effective photocatalysts for the degradation of organic dyes like methylene (B1212753) blue. sciensage.info In a typical synthesis, an aqueous solution of cadmium acetate dihydrate is treated with ammonium (B1175870) hydroxide (B78521) to precipitate cadmium hydroxide, which is then calcined to form CdO nanoparticles. sciensage.info These nanoparticles can subsequently be doped to enhance their catalytic efficiency, achieving up to 90.2% degradation of the target dye under natural sunlight. sciensage.info

Cadmium acetate hydrate is also essential in creating composite catalysts. It is used to prepare CdS nanoparticles that are then loaded onto other materials, such as metal-organic frameworks (MOFs), to form heterojunctions. bohrium.com In the synthesis of NH₂-MIL-53(Al)/CdS composites, cadmium acetate dihydrate is reacted with sodium sulfide in the presence of the pre-synthesized MOF. bohrium.com Similarly, it is a key ingredient in the synthesis of TiO₂-based photocatalysts, where it is used to form a cadmium sulfide or zinc cadmium sulfide layer on the titanium dioxide structure. aip.orgrsc.org These applications underscore the compound's versatility as a foundational material for building complex and efficient catalytic systems. guidechem.com

Role in Photocatalytic Hydrogen Evolution

Polymer and Thin Film Science

Cadmium acetate hydrate plays a significant role in modifying the structure of polymers and in the fabrication of functional thin films, which are crucial for optoelectronics and other advanced technologies.

Cadmium acetate has a pronounced effect on the microscopic structure of block copolymers (BCPs), which are valued for their ability to self-assemble into ordered nanostructures. researchgate.net The interaction between cadmium acetate and the polymer chains can induce conformational changes that alter the resulting morphology. researchgate.net

A study on polystyrene-block-poly(vinylpyridine) (SVP) diblock copolymers revealed that cadmium acetate plays a critical role in the structure and stability of micelles and thin films. researchgate.net The type of coordination between the cadmium ions (Cd²⁺) from cadmium acetate and the vinylpyridine block significantly influences the morphology. researchgate.net

Intramolecular Coordination : In polystyrene-block-poly(2-vinylpyridine) (S2VP), the coordination is primarily intramolecular, which mainly affects the size of the resulting micelles. researchgate.net

Intermolecular Coordination : In polystyrene-block-poly(4-vinylpyridine) (S4VP), intermolecular coordination is dominant. As the concentration of cadmium acetate increases, this leads to significant coalescence of micelles and a decrease in the stability of the thin film. researchgate.net

This controlled influence allows for the creation of specific structures, such as mesoporous films with excellent lateral ordering, which can serve as templates for functional materials used in catalysis or photonic devices. researchgate.net Cadmium acetate is also used to synthesize CdS nanoparticles within the micellar cores of double hydrophilic block copolymers, demonstrating its utility in creating hybrid polymer-inorganic nanostructures. researchgate.net

Table 1: Effect of Cadmium Acetate on Polystyrene-block-poly(vinylpyridine) Structures This table is interactive. You can sort and filter the data.

| Polymer System | Coordination Type | Effect of Increasing Cadmium Acetate Concentration | Resulting Structure | Reference |

|---|---|---|---|---|

| Polystyrene-block-poly(2-vinylpyridine) (S2VP) | Intramolecular | Affects micelle size | Stable micelles of varying size | researchgate.net |

Cadmium acetate hydrate is a widely used precursor for the deposition of semiconductor thin films, such as cadmium sulfide (CdS), cadmium selenide (B1212193) (CdSe), and cadmium telluride (CdTe), via techniques like chemical bath deposition (CBD) and spray pyrolysis. aaru.edu.jofrontiersin.orgscispace.comnaturalspublishing.com The choice of precursor and deposition parameters are crucial in determining the final properties of the film.

The morphology, crystallinity, and stability of the resulting thin films are highly dependent on the synthesis conditions. For CdSe thin films prepared by CBD using cadmium acetate dihydrate, the deposition temperature influences surface morphology and grain size. frontiersin.org Post-deposition annealing is a critical step that transforms initially amorphous films into a polycrystalline structure. frontiersin.org For example, the crystallite size of CdSe films was found to increase from 2.23 to 4.13 nm as the annealing temperature was raised from 100 to 400°C. frontiersin.org

Similarly, in the fabrication of CdS thin films, using cadmium acetate as the cadmium source results in films with high optical transmittance (>85%) and low reflectance, making them suitable for antireflective coatings in solar cells. naturalspublishing.com The stability constant of the cadmium precursor salt is a key factor; comparative studies show that films made from cadmium chloride have a larger grain size than those made from cadmium acetate under similar conditions. naturalspublishing.com The morphology of CdSe films deposited from a cadmium acetate precursor consists of spherically shaped grains that are well-adherent to the substrate. aaru.edu.jo

Table 2: Research Findings on Thin Films from Cadmium Acetate Hydrate This table is interactive. You can sort and filter the data.

| Film Material | Deposition Technique | Key Synthesis Parameters | Influence on Film Properties | Reference |

|---|---|---|---|---|

| CdSe | Chemical Bath Deposition | Annealing Temperature (100-400°C) | Transforms film from amorphous to polycrystalline; increases crystallite size (2.23 to 4.13 nm). | frontiersin.org |

| CdSe | Chemical Bath Deposition | Bath Temperature (85°C) | Results in well-adherent films with spherically shaped grains and a cubic nanocrystalline phase. | aaru.edu.jo |

| CdS | Simplified Spray Pyrolysis | Cationic Precursor (Cadmium Acetate vs. Cadmium Chloride) | Cadmium acetate yields smaller grain size (21.33 nm) compared to cadmium chloride (32.63 nm); both produce films with >85% transmittance. | naturalspublishing.com |

| CdTe | Chemical Bath Deposition | Bath Temperature (358K) | Produces films with a hexagonal structure and a band gap of 1.41 eV. | scispace.com |

Influence on Block Copolymer Structures

Other Emerging Applications in Materials Research

Beyond catalysis and thin films, cadmium acetate hydrate is being explored for its potential in creating other novel materials with unique properties.

One emerging area is the synthesis of new nanostructures. A mechanochemical method followed by calcination, using cadmium acetate dihydrate and acetamide (B32628) as reagents, has been used to produce cauliflower-like cadmium oxide (CdO) nanostructures. researchgate.net These complex structures are composed of bundles of nanorods and nanotubes, with an average component diameter of 68 nm, and exhibit a single-crystal nature. researchgate.net Such unique morphologies could be beneficial for applications in sensing or electronics.

Another area of research is in the field of nonlinear optical (NLO) materials. Single crystals of cadmium thiourea acetate (CTA), a semi-organic material, have been grown from a low-temperature solution using cadmium acetate. researchgate.net CTA exhibits good optical transmission across the visible region and has been confirmed to possess second harmonic generation (SHG) efficiency, a key requirement for NLO crystals used in laser technology and optical communications. researchgate.net The development of such semi-organic NLO materials is significant because they can combine the high optical nonlinearity of organic materials with the superior thermal and mechanical stability of inorganic materials. researchgate.net

Chemical Reactivity and Ligand Coordination Phenomena

Complexation Reactions with Organic Ligands

Cadmium acetate (B1210297) hydrate (B1144303) reacts with a diverse range of organic ligands, leading to the formation of complexes with varied nuclearity, dimensionality, and coordination geometries. The acetate ions can act as counter-ions or participate directly in the coordination sphere, exhibiting monodentate, bidentate chelating, or bridging coordination modes. mdpi.comnih.gov

The Cd(II) ion's flexible coordination number allows it to form stable complexes with ligands containing nitrogen, oxygen, and sulfur donor atoms. researchgate.net For instance, reactions with nitrogen-donor ligands are common. Cadmium acetate reacts with 2,2',2''-terpyridine (tpy) to form a monomeric, heptacoordinate complex, [Cd(tpy)(Ac)₂]·2H₂O, where the cadmium ion is bonded to two bidentate acetate groups and one tridentate tpy ligand. tandfonline.com Similarly, reactions with Schiff bases, such as those derived from salicylaldehyde (B1680747) or various diamines, yield stable complexes where the organic moiety acts as a multidentate ligand. nih.govscispace.comsemanticscholar.org The reaction of cadmium acetate dihydrate with a Salen ligand (SL) in methanol (B129727) results in a centrosymmetric, acetate-bridged trinuclear cadmium complex, [Cd{CdL(μ₂-1,3-acetate)}₂]. nih.gov

Coordination polymers are a significant class of compounds formed from cadmium acetate. The reaction with benzene-1,2-diamine and benzene-1,3-diamine results in two-dimensional polymeric structures where acetate and benzenediamine ligands bridge the cadmium centers. iucr.orggrafiati.com In these structures, the Cd(II) ions exhibit distorted octahedral and distorted trigonal antiprismatic geometries. iucr.org The use of mixed ligands, such as carboxylates and N-donor ligands like 2,2'-bipyridine (B1663995) or 1,10-phenanthroline, can tune the resulting structures, yielding everything from 1D ladder chains to 3D porous frameworks. acs.org

The complexation with amino acids has also been explored. The reaction with L-threonine, for example, produces a one-dimensional polymer where the carboxylate group of the amino acid bridges two metal centers. researchgate.net A more complex example involves a pentapeptide that links with cadmium acetate to form a metal-organic double ladder structure with a pseudo-octahedral cadmium environment. berkeley.edu

The table below summarizes several complexation reactions involving cadmium acetate hydrate and various organic ligands.

| Organic Ligand | Resulting Complex Formula | Coordination Environment/Geometry | Structural Features | Reference |

|---|---|---|---|---|

| Benzene-1,2-diamine | [Cd₂(CH₃COO)₄(C₆H₈N₂)₂]n | O₄N₂; Distorted octahedral and trigonal antiprismatic | 2D polymeric structure with bridging acetate and diamine ligands | iucr.org |

| Nicotinamide (nia) | [Cd(CH₃COO)₂(nia)₂]₂ | Pentagonal-bipyramidal | Dimeric structure with chelating and bridging acetate ions | mdpi.com |

| Salen ligand (SL) | [Cd{CdL(μ₂-1,3-acetate)}₂] | Hexa-coordinated; Distorted octahedral | Trinuclear complex with μ₂-1,3-acetate bridges | nih.gov |

| Pentapeptide (NH₂-Glu-pCO₂Phe-pCO₂Phe-Ala-Gly-OH) | Cd(2-pyrrolidone-pCO₂Phe-pCO₂Phe-Ala-Gly)(H₂O)₃ | Pseudo-octahedral | Metal-organic double ladder (MODL) | berkeley.edu |

| 1,10-phenanthroline (phen) | [Cd(CH₃COO)₂(phen)(H₂O)]·H₂O | Seven-coordinate; Distorted pentagonal bipyramid | Monomeric complex with chelating phenanthroline and acetate groups | tandfonline.com |

| 2,2',2''-terpyridine (tpy) | Cd(tpy)(Ac)₂·2H₂O | Heptacoordinate | Monomeric complex with two bidentate acetate groups | tandfonline.com |

Role of Hydration and Solvation in Coordination Chemistry

Water molecules, both from the hydrate and the solvent, play a crucial role in the coordination chemistry of cadmium acetate. They can act as ligands, directly bonding to the Cd(II) center, or as lattice water, stabilizing the crystal structure through hydrogen bonding. researchgate.netiucr.orgberkeley.edutandfonline.com In the dihydrate form, Cd(O₂CCH₃)₂(H₂O)₂, cadmium is seven-coordinate, with acetate ligands bridging the metal centers to form a coordination polymer. wikipedia.org

The solvent system used during synthesis can significantly influence the final product's structure and dimensionality. mdpi.com A study involving cadmium(II), nicotinamide, and perchlorate (B79767) anions demonstrated that a coordination polymer is formed in an ethanol (B145695) solution, whereas a monomeric complex, Cd(H₂O)₃(nia)₃₂·nia, is obtained from a water/ethanol mixture. mdpi.com This suggests that water molecules can successfully compete with organic ligands for coordination sites on the cadmium(II) ion. mdpi.com

In the crystal structure of [Cd(CH₃COO)₂(phenanthroline)(H₂O)]·H₂O, one water molecule is directly coordinated to the seven-coordinate cadmium center, while a second water molecule exists as water of hydration within the lattice. tandfonline.com Similarly, in a cadmium-pentapeptide complex, three water molecules coordinate to the cadmium center to complete a pseudo-octahedral environment. berkeley.edu The presence of water of hydration can also facilitate interlayer hydrogen bonding, adding further stability to layered polymeric structures, as seen in {[Cd(CH₃COO)₂(C₆H₈N₂)]·0.5H₂O}n. iucr.org

Intermolecular and Intramolecular Interactions

Intermolecular hydrogen bonds frequently involve coordinated or lattice water molecules. iucr.orgtandfonline.com For example, in the structure of [Cd(phen)(Ac)₂(H₂O)]·H₂O, O(water)–H···O(carboxylate/water) hydrogen bonds create a two-dimensional network. tandfonline.com In cadmium coordination polymers with phenylenediamine ligands, an intralayer hydrogen-bonding network is observed, and in the hemihydrate variant, the water of hydration is involved in interlayer hydrogen bonding. iucr.org Other hydrogen bonds, such as N-H···O, N-H···N, and weak C-H···O interactions, are also commonly observed, connecting polymeric chains or discrete molecules into more complex frameworks. mdpi.comnih.govirb.hr

Beyond hydrogen bonding, other weak interactions contribute to the structural stability. Pi-stacking interactions between aromatic rings of ligands like phenanthroline or pyridyl groups are often present, influencing the intermolecular packing. tandfonline.comhhu.de Hirshfeld surface analysis of a cadmium-Salen complex confirmed the presence of weak C–H···O and C–H···π interactions that contribute to the supramolecular assembly. nih.gov

| Complex | Interaction Type | Description | Reference |

|---|---|---|---|

| {[Cd(CH₃COO)₂(C₆H₈N₂)]·0.5H₂O}n | Hydrogen Bonding (Interlayer) | Water of hydration is involved in hydrogen bonding between polymeric layers. | iucr.org |

| [Cd(CH₃COO)₂(phen)(H₂O)]·H₂O | Hydrogen Bonding (2D Network) | Intermolecular O(water)–H···O (water/carboxylate) hydrogen bonds create a 2D net. | tandfonline.com |

| [Cd(CH₃COO)₂(phen)(H₂O)]·H₂O | π-stacking | Exists between phenanthroline ligands of adjacent molecules. | tandfonline.com |

| [Cd{Cd(Salen)(μ₂-1,3-acetate)}₂] | Hydrogen Bonding (C-H···O) | Weak C–H···O interactions contribute to the supramolecular contacts. | nih.gov |

| Cadmium(II) thiocyanate (B1210189) complexes with pyridylimine | π-stacking | Interactions between pyridyl planes stabilize the interchain or intermolecular packing. | hhu.de |

Self-Assembly Processes in Solution and Solid State

The ability of cadmium acetate hydrate to participate in self-assembly processes is fundamental to the formation of ordered, complex structures in both solution and the solid state. This process, driven by the coordination preferences of the Cd(II) ion and the nature of the organic ligands, can lead to discrete multinuclear clusters, coordination polymers, and even more exotic structures. nih.govresearchgate.net

The formation of coordination polymers is a prime example of self-assembly, where monomeric units containing cadmium, acetate, and organic linkers spontaneously organize into 1D, 2D, or 3D networks. researchgate.netiucr.org The synthesis of a trinuclear cadmium-Salen complex from cadmium acetate tetrahydrate is described as a self-assembly process, yielding air-stable, crystalline material. nih.gov By subtly altering crystallization conditions (e.g., solvent, temperature), it is possible to isolate distinct cadmium acetate coordination networks, highlighting the delicate balance of forces governing the self-assembly. researchgate.net For example, four different cadmium acetate coordination networks were isolated by simply varying crystallization conditions, resulting in complex clusters and networks. researchgate.net